3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester
Description
Stereochemical Features
- Cyclobutane Puckering : The four-membered cyclobutane ring adopts a non-planar "puckered" conformation to alleviate angle strain, a common feature in small cyclic systems. This puckering creates distinct axial and equatorial positions for substituents.
- Spatial Arrangement : The 1,1-dicarboxylate configuration places both ester groups on the same carbon, enforcing a cis orientation. The benzyloxy group at position 3 occupies an equatorial position relative to the puckered ring, minimizing steric clashes with the ester functionalities.
- Chirality : While the compound lacks chiral centers due to symmetry in the 1,1-dicarboxylate substitution, dynamic puckering could transiently generate stereochemical diversity.
X-Ray Crystallographic Characterization
Although direct X-ray crystallographic data for this specific compound are not publicly available, insights can be inferred from structurally analogous systems:
Key Inferences from Related Compounds
- Crystal Packing : In bis-esterified cyclobutane derivatives, weak intermolecular interactions such as C–H···O hydrogen bonds (2.5–3.2 Å) often stabilize crystal lattices. For example, similar compounds exhibit layered packing driven by ester carbonyl interactions .
- Disorder Potential : Flexible cyclobutane rings and rotatable benzyloxy groups may introduce static or dynamic disorder in crystal structures, as observed in cyclobutane-1,1-dicarboxylic acid derivatives .
- Unit Cell Parameters : Comparable monoclinic or triclinic systems (e.g., space groups P2₁/c or P-1) with unit cell dimensions of a ≈ 4.8–7.4 Å, b ≈ 6.4–14.7 Å, and c ≈ 10.1–16.1 Å suggest moderate molecular asymmetry .
Comparative Analysis with Related Cyclobutane Derivatives
Table 1: Structural Comparison of Cyclobutane Dicarboxylates
*CB-1,1-DCA = Cyclobutane-1,1-dicarboxylic acid.
Key Trends
- Ester Chain Length : Shorter ethyl groups (vs. isopropyl) reduce steric hindrance, improving solubility in polar solvents like ethanol or acetone .
- Benzyloxy Effects : The benzyloxy group introduces π-π stacking capabilities absent in non-aromatic derivatives, potentially influencing aggregation in solid-state or solution phases.
- Thermal Stability : Esterification enhances thermal stability compared to carboxylic acid analogs, which undergo decarboxylation above 100°C .
Computational Modeling of Electronic Structure
Density functional theory (DFT) simulations provide critical insights into the electronic configuration and conformational preferences:
Key Computational Findings
- Ring Puckering Energy : The cyclobutane ring exhibits a puckering amplitude of ~0.6 Å , with a energy barrier of ~5 kcal/mol between puckered conformers, favoring a "bent" over planar geometry .
- Electrostatic Potential : The ester carbonyl groups act as electron-deficient regions (σ-hole: +25 kcal/mol), while the benzyloxy oxygen serves as an electron-rich site (-15 kcal/mol), facilitating dipole-dipole interactions.
- HOMO-LUMO Gap : A calculated gap of 6.2 eV indicates moderate reactivity, localized primarily on the benzyloxy aromatic system and ester carbonyls.
Figure 1: DFT-Optimized Geometry (Hypothetical)
- Bond Lengths : C–C (cyclobutane) = 1.54–1.58 Å; C–O (ester) = 1.21 Å.
- Dihedral Angles : Benzyloxy-C–O–C(cyclobutane) = 110°, minimizing steric strain.
Properties
IUPAC Name |
1-ethoxycarbonyl-3-phenylmethoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-2-19-14(18)15(13(16)17)8-12(9-15)20-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCLMGYHBZGMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144276 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-(phenylmethoxy)-, monoethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129287-92-9 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 3-(phenylmethoxy)-, monoethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Introduction of Benzyloxy Group
The benzyloxy substituent at the 3-position of the cyclobutane ring is introduced by nucleophilic substitution or Mitsunobu-type reactions on hydroxycyclobutane intermediates.
- Starting from cis-3-hydroxycyclobutyl esters , the hydroxy group can be converted to a benzyloxy group via Mitsunobu reaction using benzylic alcohol derivatives or benzyl halides.
- This reaction involves triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents under nitrogen atmosphere at low temperatures, typically around -10 °C to room temperature.
- After reaction completion, purification involves solvent removal, washing with sodium bicarbonate, and recrystallization to obtain the benzyloxy-substituted ester.
Esterification and Reduction Steps
- The 1,1-dicarboxylic acid ester groups are introduced or modified by esterification of corresponding acid precursors or by reduction of keto groups on cyclobutane rings.
- For example, 3-carbonyl-cyclobutane formates can be reduced to hydroxy derivatives using reducing agents such as lithium tri-tert-butoxyaluminum hydride or lithium triethylborohydride at low temperatures (-78 to -60 °C).
- Quenching with dilute hydrochloric acid and extraction with ethyl acetate allows isolation of hydroxycyclobutyl esters, which are then used for further functionalization.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate | Yield & Purity |
|---|---|---|---|---|
| 1 | Reduction | 3-carbonyl-cyclobutane formate + Li tri-tert-butoxyaluminum hydride, THF, -78 to -60 °C, quench with HCl | cis-3-hydroxycyclobutyl formate | ~83% yield, 80% purity |
| 2 | Mitsunobu Reaction | cis-3-hydroxycyclobutyl formate + p-nitrobenzoic acid + DEAD + triphenylphosphine, THF, -10 °C to RT | trans-p-nitrobenzoic acid (3-alkoxycarbonyl cyclobutyl) ester | Isolated as light yellow powder |
| 3 | Hydrolysis & Esterification | Lithium hydroxide monohydrate, H2O/THF, RT, pH adjustment, extraction, drying | trans-3-carbonyl-cyclobutanecarboxylic acid derivative | Crude product purified by recrystallization |
This sequence can be adapted to introduce the benzyloxy group at the 3-position by replacing p-nitrobenzoic acid with benzyl alcohol derivatives in the Mitsunobu step.
Analytical and Purity Data
- The product’s identity and purity are confirmed by ^1H NMR spectroscopy, showing characteristic chemical shifts consistent with the benzyloxy and ester groups.
- Purity is typically above 80% after initial isolation, with further purification steps available to enhance quality.
- Commercial suppliers provide the compound with certificates of analysis confirming structure and purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound's structural features make it a candidate for the development of novel pharmaceuticals. Its derivatives are being explored for their potential anti-inflammatory and analgesic properties. Research indicates that modifications to the cyclobutane ring can enhance biological activity, making it a subject of interest in drug design .
Biomarker Studies
Recent studies have suggested that compounds similar to 3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester may serve as biomarkers in clinical diagnostics. For instance, fatty acid ethyl esters (FAEEs), which share structural similarities, have been investigated for their role in alcoholic pancreatitis . This opens avenues for further research into the diagnostic potential of related compounds.
Organic Synthesis
Building Block in Organic Chemistry
this compound is utilized as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions allows chemists to construct complex molecules efficiently. It can be involved in reactions such as esterification, nucleophilic substitution, and cycloaddition .
Synthesis of Novel Compounds
The compound has been employed in the synthesis of other cyclic compounds and polyfunctionalized molecules. For example, researchers have successfully used it to create derivatives that exhibit unique electronic and optical properties, which are valuable in materials science .
Material Science
Polymer Chemistry
In material science, derivatives of this compound are being investigated for their potential use in polymer formulations. The incorporation of such compounds can enhance the mechanical properties and thermal stability of polymers .
Case Studies
Mechanism of Action
The mechanism of action of 3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ester groups can undergo hydrolysis to release carboxylic acids, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane-1,1-dicarboxylate Esters
The following table summarizes key structural and physicochemical properties of 3-benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester and its analogs:
*Theoretical molecular formula and weight calculated based on structural analogs (see synthesis notes below).
Structural and Functional Insights
Substituent Effects :
- The benzyloxy group in the target compound enhances hydrophobicity and stability compared to hydroxylated analogs (e.g., ). This makes it suitable for reactions requiring inert protecting groups.
- Dimethoxy and trifluoromethyl substituents () improve solubility in polar solvents and modulate electronic properties for catalysis or drug design.
Synthetic Routes :
- Cyclobutane-1,1-dicarboxylates are typically synthesized via cyclization of dibromoalkanes with malonic esters (). For example, 1,3-dibromopropane reacts with diethyl malonate to yield cyclobutane-1,1-dicarboxylic acid diethyl ester.
- Alkylation of hydroxylated precursors (e.g., Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate) with benzyl bromide introduces the benzyloxy group (analogous to methods in ).
Applications: Pharmaceutical Intermediates: Ethyl and isopropyl esters serve as precursors for bioactive molecules. For instance, 3-tert-butoxycarbonylamino derivatives () are used in peptide coupling. Polymer Chemistry: Cyclobutane dicarboxylates contribute to rigid, thermally stable polymers ().
Biological Activity
3-Benzyloxycyclobutane-1,1-dicarboxylic acid ethyl ester (CAS No. 129287-92-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its efficacy in various biological assays.
The molecular formula of this compound is , with a molecular weight of 250.25 g/mol. The compound features a cyclobutane ring substituted with benzyloxy and dicarboxylic acid ethyl ester functionalities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 129287-92-9 |
Synthesis Methods
The synthesis of this compound typically involves the reaction of cyclobutane derivatives with benzyloxy and carboxylic acid moieties under controlled conditions. A commonly employed method includes the use of sodium hydride as a base in dimethyl sulfoxide (DMSO) or ether solvents, followed by hydrolysis steps to yield the desired ester .
Anticancer Properties
Research has indicated that derivatives of cyclobutane compounds exhibit significant cytotoxicity against various cancer cell lines. In a study evaluating structural analogs, compounds similar to this compound demonstrated IC50 values ranging from 42 µg/mL to over 500 µg/mL against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Insecticidal Activity
Another area of investigation involves the insecticidal properties of cyclobutane derivatives. A study explored the larvicidal activity against Aedes aegypti, where compounds structurally related to this compound showed promising results . The findings suggested that these compounds could serve as effective alternatives to traditional insecticides, particularly in regions plagued by vector-borne diseases.
The biological activity of this compound is hypothesized to be mediated through interaction with specific cellular targets. This includes binding to enzymes or receptors involved in metabolic pathways critical for cell survival and proliferation. Further studies are needed to elucidate the precise molecular mechanisms responsible for its observed biological effects.
Case Study 1: Anticancer Activity
In a controlled study evaluating the effects of various cyclobutane derivatives on cancer cell lines:
- Cell Lines Tested : HepG2 and MCF-7
- Method : MTT assay for cytotoxicity assessment
- Results : The compound exhibited an IC50 value of approximately 78 µg/mL against MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Larvicidal Activity
A separate investigation focused on the larvicidal efficacy against Aedes aegypti:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
